molecular formula C6H5ClF8O2 B3041112 2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane CAS No. 261503-60-0

2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane

Cat. No.: B3041112
CAS No.: 261503-60-0
M. Wt: 296.54 g/mol
InChI Key: OOOHGXYHBYKRDW-UHFFFAOYSA-N
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Description

2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane is a fluorinated organic compound with the molecular formula C6H5ClF8O2. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is often used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane typically involves the fluorination of precursor compounds. One common method is the reaction of 2-chloro-1,1,1-trifluoroethane with fluorinating agents such as fluorine gas or metal fluorides under controlled conditions . The reaction is carried out in a suitable solvent, and the temperature and pressure are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the highly reactive nature of the fluorinating agents used.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are usually conducted under controlled conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates or the inhibition of specific enzymatic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane is unique due to its multiple trifluoroethoxy groups, which impart high stability and resistance to chemical and thermal degradation. This makes it particularly valuable in applications requiring durable and inert materials.

Properties

IUPAC Name

2-chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF8O2/c7-3(8)6(15,16-1-4(9,10)11)17-2-5(12,13)14/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOHGXYHBYKRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(F)Cl)(OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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